molecular formula C19H12Cl2N4O5 B4998606 2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol

2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol

Cat. No.: B4998606
M. Wt: 447.2 g/mol
InChI Key: VFGMIZXSABPQOD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is a complex organic compound characterized by its chlorinated phenol and dinitroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol typically involves multiple steps:

    Amination: Conversion of nitro groups to amino groups.

    Chlorination: Introduction of chlorine atoms to the phenol ring.

    Condensation: Formation of the iminomethyl linkage between the phenyl and phenol rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure high purity and yield. The use of catalysts and controlled reaction conditions is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and aniline groups.

    Reduction: Reduction of nitro groups to amino groups is a common reaction.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

Scientific Research Applications

2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of nitro and chloro groups can influence its reactivity and binding affinity. The iminomethyl linkage plays a crucial role in its mechanism of action, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroaniline
  • 2,4-Dinitroaniline
  • 2,4-Dichlorophenol

Uniqueness

2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is unique due to its combination of chlorinated phenol and dinitroaniline groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O5/c20-12-6-11(19(26)16(21)7-12)10-22-13-2-1-3-14(8-13)23-17-5-4-15(24(27)28)9-18(17)25(29)30/h1-10,23,26H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGMIZXSABPQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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